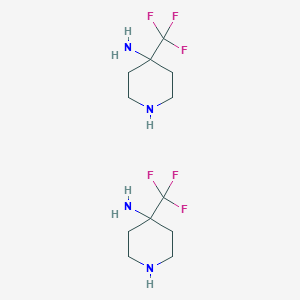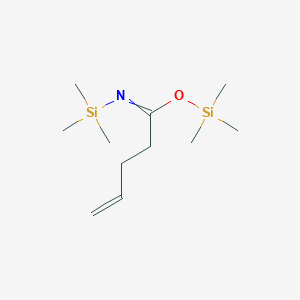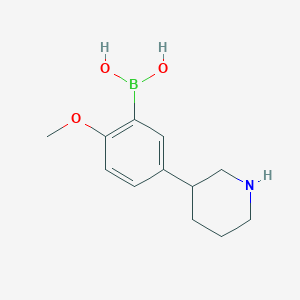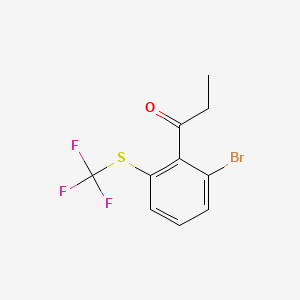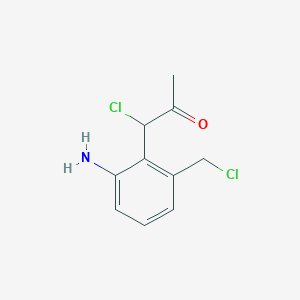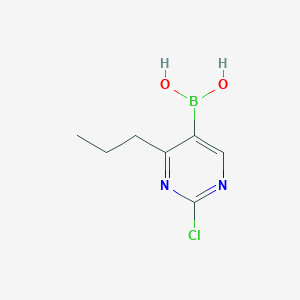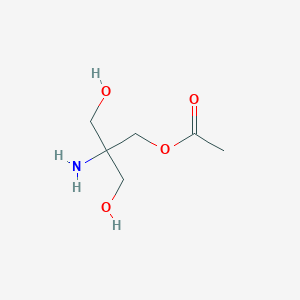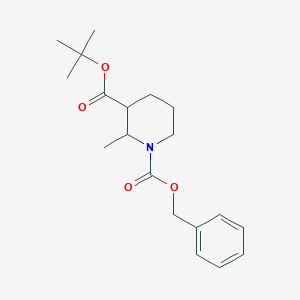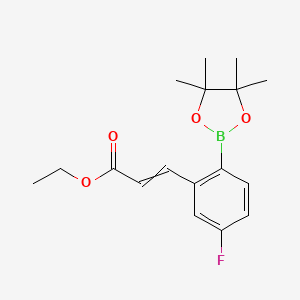
(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is an organic compound that features a boron-containing moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the reaction of 5-fluoro-2-iodophenylboronic acid with ethyl acrylate under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is used as a building block for the construction of more complex molecules. Its boron-containing moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used to synthesize analogs of biologically active molecules, which can then be tested for therapeutic properties. Its fluorine atom may enhance the metabolic stability and bioavailability of these analogs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its boron moiety can impart desirable characteristics like thermal stability and resistance to degradation.
作用机制
The mechanism by which (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exerts its effects depends on its specific application. In Suzuki-Miyaura coupling reactions, the boron moiety interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(E)-Ethyl 3-(5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: Similar structure but with a bromine atom instead of fluorine.
(E)-Ethyl 3-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-Ethyl 3-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate makes it unique compared to its bromine and chlorine analogs. Fluorine can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and stability. Additionally, fluorine’s small size and high electronegativity can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
属性
分子式 |
C17H22BFO4 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC 名称 |
ethyl 3-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H22BFO4/c1-6-21-15(20)10-7-12-11-13(19)8-9-14(12)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3 |
InChI 键 |
LEXGRTTXIWPDBG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C=CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


